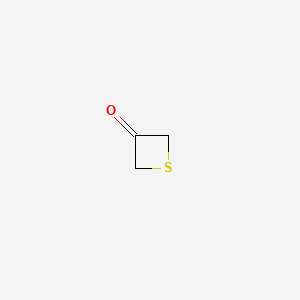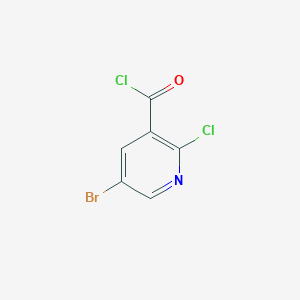
5-溴-2-氯-3-吡啶甲酰氯
描述
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H2BrCl2NO . It has a molecular weight of 254.9 . The compound is typically stored at temperatures between 2-8°C and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is 1S/C6H2BrCl2NO/c7-3-1-4 (6 (9)11)5 (8)10-2-3/h1-2H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a solid at room temperature . It has a molecular weight of 254.9 and a molecular formula of C6H2BrCl2NO .科学研究应用
Chemical Synthesis
“5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is a chemical compound with the CAS Number: 78686-86-9 . It is often used as a starting material or intermediate in the synthesis of other chemical compounds .
Antitumor Activity
One of the significant applications of “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is in the field of medicinal chemistry. It has been found that the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, exhibit antitumor activity . These compounds inhibit the activity of PI3Kα kinase, which is often associated with cancer .
Drug Design
The pyridinesulfonamide fragment, which can be derived from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, is an important component in the design of drug candidates . It has been found to possess a wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities .
PI3K Inhibitors
Pyridine-3-sulfonamide derivatives, which can be synthesized from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors . These inhibitors are important in the treatment of various diseases, including cancer .
Organocatalysis
Sulfonamide compounds, such as those derived from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, can be used in organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group . This makes them useful in various chemical reactions.
Stereostructural Studies
The stereostructures of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, have been researched . The study of these stereostructures can provide valuable insights into the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity .
安全和危害
The compound is classified as a danger under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLONDRTSKAJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506561 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-pyridinecarbonyl chloride | |
CAS RN |
78686-86-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

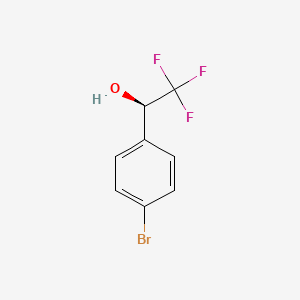
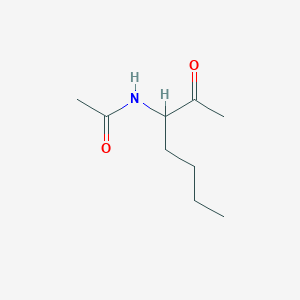

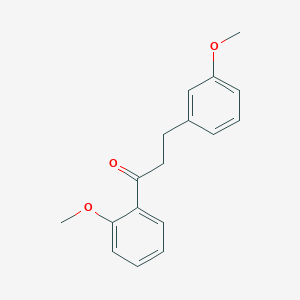
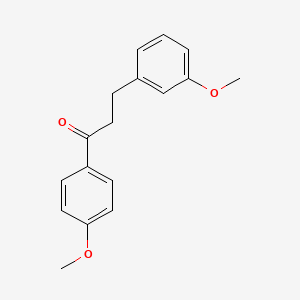
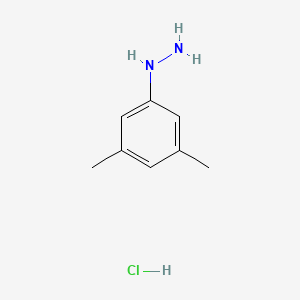
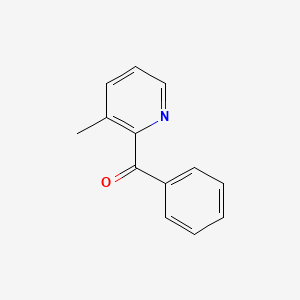
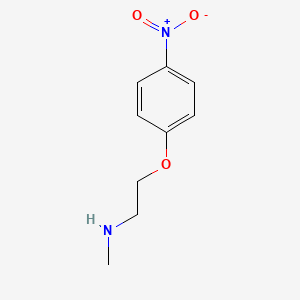
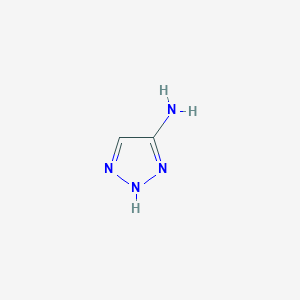
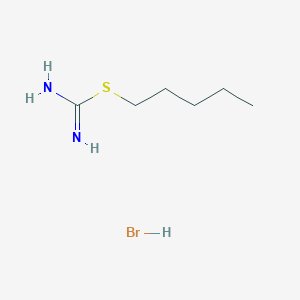
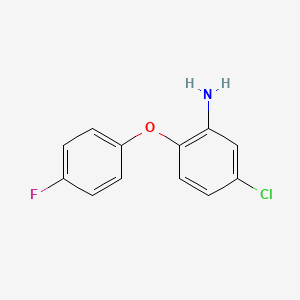
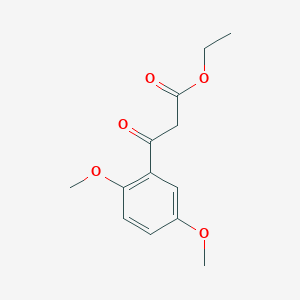
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
